molecular formula C12H9ClF3N3O2 B2442926 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate CAS No. 477713-70-5

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate

Cat. No.: B2442926
CAS No.: 477713-70-5
M. Wt: 319.67
InChI Key: QXILJPYWVLEEMJ-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate is a chemical compound that belongs to the class of pyrazole derivatives

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrazole derivatives are known to have antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) or similar documentation for safety information .

Future Directions

The future directions for research on pyrazole derivatives are vast, given their wide range of biological activities. Continued exploration of the chemical space around the pyrazole scaffold could lead to the discovery of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester, followed by cyclization.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carbamoylation: The final step involves the reaction of the pyrazole derivative with 4-chlorophenyl isocyanate to form the desired carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-bromophenyl)carbamate
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-fluorophenyl)carbamate
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-methylphenyl)carbamate

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-(4-chlorophenyl)carbamate is unique due to the presence of the trifluoromethyl group and the 4-chlorophenyl moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3O2/c1-19-9(12(14,15)16)6-10(18-19)21-11(20)17-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILJPYWVLEEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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